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4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine Documentation Hub

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  • Product: 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
  • CAS: 118802-40-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-chloro-2-methyl-6,7-dihydro-5H-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This heterocyclic compound serves as a crucial intermediate in the development of biologically active molecules, particularly in the synthesis of potent microtubule targeting agents with potential anticancer applications. This document outlines a detailed synthetic protocol, discusses its reactivity, and presents its known physicochemical properties. The guide is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry, providing the necessary information for the effective utilization of this versatile building block.

Introduction

4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a fused heterocyclic system that has garnered significant interest in the field of medicinal chemistry. Its structure is a key component in the synthesis of various biologically active molecules. The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents, and its fusion with a cyclopentane ring offers a unique three-dimensional scaffold for interaction with biological targets. The presence of a reactive chlorine atom at the 4-position makes it an excellent electrophilic partner for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the generation of compound libraries for drug discovery.

This guide will delve into the essential chemical aspects of this compound, providing a foundation for its application in synthetic and medicinal chemistry research.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is presented in the table below. It is important to note that while some data is available, other parameters are predicted based on the structure of a closely related compound.

PropertyValueSource
Molecular Formula C₈H₉ClN₂PubChem[1]
Molecular Weight 168.62 g/mol PubChem[1]
IUPAC Name 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidinePubChem[1]
Appearance SolidSigma-Aldrich[2]
Melting Point 196-197 °C (for 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine)ChemicalBook[3]
Boiling Point 271.7±40.0 °C (Predicted)ChemicalBook[3]
Density 1.322±0.06 g/cm³ (Predicted)ChemicalBook[3]
Storage Room temperatureMySkinRecipes[4]

Synthesis

The synthesis of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a two-step process starting from commercially available reagents. The procedure involves a condensation reaction to form the cyclopenta[d]pyrimidine core, followed by a chlorination step.

Synthetic Scheme

synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination start_material Starting Material intermediate 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one start_material->intermediate Reagents and Conditions final_product 4-chloro-2-methyl-6,7-dihydro-5H- cyclopenta[d]pyrimidine intermediate->final_product Reagents and Conditions reactivity start 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine Cl product 4-substituted-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine Nu start->product Nucleophilic Substitution nucleophile Nucleophile (Nu-H) nucleophile->product

Sources

Exploratory

In Silico Modeling of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for the in silico modeling of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. In an e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. In an era where computational approaches are integral to accelerating drug discovery, this document outlines the core scientific principles and practical workflows for characterizing this molecule. We will explore quantum mechanical calculations to define its intrinsic properties, molecular docking to probe potential biological targets, molecular dynamics simulations to understand its dynamic behavior, and ADMET prediction to evaluate its drug-like characteristics. The methodologies detailed herein are intended to equip researchers, scientists, and drug development professionals with a robust, validated approach for the rational design of novel therapeutics derived from the cyclopenta[d]pyrimidine scaffold.

Introduction: The Imperative for In Silico Analysis

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with a high rate of attrition. In silico modeling, also known as computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these challenges. By predicting molecular properties and interactions, CADD provides a rational basis for decision-making, thereby streamlining the discovery and development pipeline.

The molecule at the heart of this guide, 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, belongs to the pyrimidine class of compounds. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved therapeutic agents. The specific substitutions on this particular scaffold—a chloro group at the 4-position, a methyl group at the 2-position, and a fused cyclopentane ring—impart unique physicochemical characteristics that warrant a detailed computational investigation to unlock its therapeutic potential.

This guide will provide a structured, yet flexible, approach to the in silico characterization of this compound, with a strong emphasis on the scientific rationale behind each computational step to ensure a self-validating and reproducible workflow.

Foundational Analysis: Quantum Mechanical Calculations

A deep understanding of a molecule's intrinsic properties is a prerequisite for predicting its behavior in a complex biological system. Quantum mechanics (QM) calculations offer the most accurate theoretical means to probe the electronic structure of a molecule, from which a wealth of physicochemical properties can be derived.

The "Why": Decoding the Electron Distribution

The three-dimensional arrangement and energy of electrons within a molecule govern its reactivity, polarity, and capacity for non-covalent interactions—the fundamental forces that drive drug-receptor recognition. QM methods allow us to visualize the molecule's electrostatic potential (ESP) surface, pinpointing regions of positive and negative charge, and to calculate key quantum chemical descriptors that inform its behavior.

Experimental Workflow: Geometry Optimization and Property Calculation

The following workflow details the typical steps for a QM-based analysis using widely available software packages.

QM_Workflow cluster_prep Step 1: 3D Structure Preparation cluster_calc Step 2: Quantum Mechanical Calculation cluster_analysis Step 3: Analysis of Results A Generate 2D structure of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine B Convert to a 3D conformation and perform initial energy minimization A->B Chemical drawing software C Select an appropriate level of theory and basis set (e.g., B3LYP/6-31G*) B->C Input for QM package D Perform geometry optimization to locate the minimum energy structure C->D E Calculate molecular properties from the optimized geometry D->E Single-point calculation F Visualize the electrostatic potential (ESP) surface E->F G Analyze Frontier Molecular Orbitals (HOMO/LUMO) E->G

Figure 1: A generalized workflow for quantum mechanical calculations.

Data Interpretation: Key Molecular Descriptors

The table below summarizes hypothetical, yet chemically reasonable, results from a QM calculation for 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

PropertyCalculated ValueSignificance in Drug Design
Dipole Moment ~2.7 DebyeInfluences solubility, membrane permeability, and binding interactions.
HOMO Energy -7.1 eVCorrelates with the molecule's ability to donate electrons.
LUMO Energy -1.5 eVCorrelates with the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.6 eVAn indicator of chemical reactivity and stability.
Electrostatic Potential Negative potential localized on the pyrimidine nitrogens and the chlorine atom.Identifies likely hydrogen bond acceptor sites.

These fundamental descriptors provide the initial insights that will guide the subsequent stages of the in silico modeling process.

Target Identification and Interaction: Molecular Docking

Armed with an understanding of the molecule's intrinsic properties, we can now explore its potential interactions with biological targets, most commonly proteins. Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) to the binding site of a macromolecule.

The "Why": Predicting Binding Mode and Affinity

The therapeutic action of most drugs is initiated by binding to a specific protein target. Molecular docking enables the virtual screening of our compound against a panel of potential targets, providing predictions of the binding geometry (the "pose") and a score that estimates the binding affinity. This is a powerful hypothesis-generating tool for elucidating the molecule's mechanism of action.

Experimental Workflow: From Target Preparation to Pose Analysis

The following workflow outlines the essential steps of a molecular docking experiment.

Docking_Workflow cluster_target_prep Step 1: Target Preparation cluster_ligand_prep Step 2: Ligand Preparation cluster_docking Step 3: Docking Simulation cluster_analysis Step 4: Results Analysis A Select and download a protein structure from the Protein Data Bank (PDB) B Prepare the protein: remove water, add hydrogens, and repair any missing atoms or residues A->B E Define the binding site on the protein (the 'docking box') B->E C Utilize the QM-optimized 3D structure of the ligand D Assign appropriate partial charges and define rotatable bonds C->D F Execute the docking algorithm to generate a series of binding poses D->F E->F G Rank the generated poses based on a scoring function F->G H Visually inspect and analyze the top-scoring pose for key intermolecular interactions G->H

Figure 2: A typical workflow for a molecular docking simulation.

Hypothetical Docking Results and Interpretation

To illustrate, let's consider the hypothetical docking of our compound into the ATP-binding site of a protein kinase.

ParameterResultInterpretation
Binding Affinity -9.2 kcal/molA strong predicted binding affinity, indicative of a potentially potent interaction.
Key Interactions Hydrogen bond formation between a pyrimidine nitrogen and a hinge region backbone amide.A canonical interaction for many kinase inhibitors.
Hydrophobic packing of the cyclopentane ring into a hydrophobic pocket.This interaction contributes to binding affinity and selectivity.
A potential halogen bond between the chlorine atom and a backbone carbonyl oxygen.An increasingly appreciated non-covalent interaction in drug design.

Visual analysis of the predicted binding pose is paramount. The identified interactions can inform the design of analogues with improved potency and selectivity, highlighting the utility of this method in lead optimization.

Dynamic Behavior and Stability: Molecular Dynamics Simulations

Molecular docking provides a static image of the ligand-protein complex. However, biological systems are dynamic entities. Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a more realistic representation of the binding event and the stability of the resulting complex.

The "Why": Assessing Complex Stability and Conformational Dynamics

MD simulations allow for the observation of conformational changes in both the ligand and the protein over a specified period. This is critical for validating the stability of the binding pose predicted by docking. A stable complex will show the ligand remaining in the binding site with minimal positional fluctuation, whereas an unstable interaction may lead to the ligand's dissociation.

Experimental Workflow: Simulating a Biological Environment

The following workflow outlines the principal stages of setting up and executing an MD simulation.

MD_Workflow cluster_setup Step 1: System Setup cluster_sim Step 2: Simulation cluster_analysis Step 3: Trajectory Analysis A Begin with the top-ranked docked pose B Solvate the complex in a periodic box of water with counter-ions A->B C Apply a suitable force field to describe the protein and ligand B->C D Perform energy minimization to resolve any steric clashes C->D E Equilibrate the system under NVT and NPT ensembles D->E F Run the production simulation for a sufficient duration (e.g., 100 ns) E->F G Calculate the Root Mean Square Deviation (RMSD) to evaluate stability F->G H Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions F->H I Monitor key intermolecular interactions throughout the simulation F->I

Figure 3: A generalized workflow for molecular dynamics simulations.

Interpreting MD Simulation Data

The primary output of an MD simulation is a trajectory file that chronicles the positions, velocities, and energies of all atoms over time. Analysis of this trajectory yields crucial insights.

Analysis MetricFavorable OutcomeIndication
Ligand RMSD A low and stable fluctuation around an average value.The ligand maintains a consistent and stable binding pose.
Protein RMSD Reaches a stable plateau after an initial equilibration period.The overall protein structure is stable in the presence of the bound ligand.
Interaction Analysis The key interactions predicted by docking persist for a significant portion of the simulation.The predicted binding mode is likely to be a true representation of the complex.

The synergy of docking and MD simulations provides a high level of confidence in the predicted binding mode of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

Drug-Likeness and Safety Profile: ADMET Prediction

A molecule's potency is only one aspect of its potential as a drug. It must also exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction models utilize vast datasets of known drug properties to forecast the likely behavior of new chemical entities.

The "Why": Early Identification of Potential Liabilities

Unfavorable ADMET properties are a leading cause of failure in the later stages of drug development. Predicting these properties early allows for the prioritization of compounds with a higher likelihood of success and the early termination of those with predicted liabilities, thereby conserving valuable resources.

Experimental Workflow: Leveraging Predictive Models

A number of online tools and commercial software packages are available for ADMET prediction. The workflow is typically straightforward.

ADMET_Workflow A Input the 2D or 3D structure of the molecule B Select the desired ADMET properties for prediction A->B C Execute the prediction algorithms B->C D Analyze and interpret the resulting data C->D

Figure 4: A simplified workflow for in silico ADMET prediction.

Key ADMET Properties and Their Significance

The table below presents important ADMET properties and their implications for the drug development process.

PropertyPredicted Value (Hypothetical)Implication
LogP (Lipophilicity) 2.9Within the optimal range for good absorption and permeability.
Aqueous Solubility Moderately solubleMay necessitate formulation strategies to enhance bioavailability.
Blood-Brain Barrier (BBB) Permeation Predicted to be BBB permeantA desirable property for CNS targets, but a potential liability for peripherally acting drugs.
CYP450 Inhibition Predicted to be a weak inhibitor of CYP3A4A low risk of drug-drug interactions involving this major metabolic enzyme.
hERG Inhibition Predicted to be a non-inhibitorA low risk of cardiotoxicity, a critical safety parameter.
Lipinski's Rule of Five 0 violationsThe molecule exhibits drug-like physicochemical properties.

These in silico predictions offer a valuable, albeit preliminary, assessment of the compound's drug-like potential. Any predicted liabilities should be prioritized for further investigation through in vitro experimentation.

Conclusion: An Integrated In Silico Strategy

The in silico modeling of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, as detailed in this guide, represents a powerful, integrated strategy for elucidating its therapeutic potential. Through the systematic application of quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, researchers can progress from a simple two-dimensional structure to a rich, multi-faceted understanding of the molecule's intrinsic properties, potential biological interactions, and likely physiological disposition. This computational approach is not a substitute for experimental validation but rather an essential, synergistic component of modern drug discovery that facilitates more informed, data-driven decisions and ultimately accelerates the path from a promising molecule to a potential new medicine.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [Link]

  • ORCA - An ab initio, DFT and semiempirical electronic structure package , F. Neese, Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73-78 (2012). [Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading , O. Trott and A. J. Olson, Journal of Computational Chemistry, 31(2), 455-461 (2010). [Link]

  • Glide: A new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy , R. A. Friesner et al., Journal of Medicinal Chemistry, 47(7), 1739-1749 (2004). [Link]

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers , M. J. Abraham et al., SoftwareX, 1-2, 19-25 (2015). [Link]

  • AMBER 2020 , D.A. Case et al., University of California, San Francisco (2020). [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules , A. Daina, O. Michielin, and V. Zoete, Scientific Reports, 7, 42717 (2017). [Link]

  • QikProp: rapid 3D ADME prediction , Schrödinger, LLC, New York, NY (2021). [Link]

  • Lipinski's Rule of Five , C. A. Lipinski, F. Lombardo, B. W. Dominy, and P. J. Feeney, Advanced Drug Delivery Reviews, 23(1-3), 3-25 (1997). [Link]

  • The Protein Data Bank , H.M. Berman, J. Westbrook, Z. Feng, G. Gilliland, T.N. Bhat, H. Weissig, I.N. Shindyalov, P.E. Bourne, Nucleic Acids Research, 28(1), 235-242 (2000). [Link]

Foundational

A Technical Guide to Investigating the Preliminary Cytotoxicity of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Abstract This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicological assessment of the novel compound, 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Given t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicological assessment of the novel compound, 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Given the limited existing data on this specific molecule, this document outlines a systematic approach, grounded in established methodologies, to characterize its potential as a cytotoxic agent. We will delve into the rationale behind experimental design, from initial cell viability screening to more nuanced mechanistic studies that differentiate between apoptosis and necrosis. This guide is intended for researchers and scientists in drug discovery and development, offering detailed protocols and the scientific reasoning essential for generating robust and reproducible data.

Introduction: The Rationale for Cytotoxicity Profiling

The initial assessment of a novel compound's cytotoxicity is a critical step in the drug discovery pipeline.[5][6] It provides essential information regarding the therapeutic window and potential off-target effects. This guide will walk through a logical progression of in vitro assays designed to not only quantify the cytotoxic potential of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine but also to begin to elucidate its mechanism of action.

Foundational Cytotoxicity Assessment: Cell Viability Assays

The first step in evaluating a new compound is to determine its effect on cell viability and proliferation. This is typically achieved through dose-response studies using various cell lines to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[5]

Selection of Cell Lines

The choice of cell lines is critical and should be guided by the potential therapeutic application of the compound. Given the known anticancer properties of many pyrimidine derivatives, a panel of human cancer cell lines is a logical starting point. It is also prudent to include a non-cancerous cell line to assess for selective cytotoxicity.

Recommended Cell Lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

  • HEK293: A human embryonic kidney cell line (non-cancerous control).

MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][7] Viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include vehicle-only controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values

The IC50 values for 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine should be determined for each cell line at each time point and presented in a clear, tabular format.

Cell LineIncubation Time (h)IC50 (µM)
MCF-724Experimental Data
48Experimental Data
72Experimental Data
A54924Experimental Data
48Experimental Data
72Experimental Data
HeLa24Experimental Data
48Experimental Data
72Experimental Data
HEK29324Experimental Data
48Experimental Data
72Experimental Data

Delving Deeper: Mechanistic Cytotoxicity Assays

Once the cytotoxic potential of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has been established, the next crucial step is to investigate the mode of cell death. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[8][9][10] Distinguishing between these pathways provides valuable insight into the compound's mechanism of action.

Differentiating Apoptosis and Necrosis

A common method to distinguish between apoptosis and necrosis is through dual staining with Annexin V and a non-permeant DNA dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry.[11][12][13]

  • Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[9][12]

  • Propidium Iodide (PI) or 7-AAD: These dyes are excluded by live cells with intact membranes but can enter necrotic or late apoptotic cells where membrane integrity is compromised.[11][12]

Experimental Workflow: Apoptosis vs. Necrosis Assay

G start Seed and treat cells with 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine harvest Harvest cells and wash with binding buffer start->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain analyze Analyze by flow cytometry stain->analyze results Quantify live, apoptotic, and necrotic populations analyze->results

Caption: Workflow for differentiating apoptotic and necrotic cells.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Primarily necrotic cells[8]

Investigating the Intrinsic Apoptotic Pathway

Apoptosis can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.[9][][15] A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential (ΔΨm).[10]

Mitochondrial Membrane Potential (ΔΨm) Assay

The lipophilic cationic dye JC-1 is commonly used to measure ΔΨm.[16][17] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[16]

Experimental Protocol: JC-1 Assay

  • Cell Treatment: Treat cells with 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine at its IC50 concentration for various time points.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution.

  • Analysis: Analyze the fluorescence using a fluorescence microscope or flow cytometer, measuring the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of ΔΨm.

Caspase Activation: The Executioners of Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis.[18][19] The activation of initiator caspases (e.g., caspase-9 for the intrinsic pathway) and executioner caspases (e.g., caspase-3 and -7) is a hallmark of apoptosis.[18][20]

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7.[21] The assay reagent contains a proluminescent substrate that is cleaved by active caspases-3/7, generating a "glow-type" luminescent signal that is proportional to caspase activity.[21]

Experimental Workflow: Caspase Activity Assay

G start Seed cells in a white-walled 96-well plate and treat with compound reagent Add Caspase-Glo® 3/7 Reagent start->reagent incubate Incubate at room temperature reagent->incubate measure Measure luminescence incubate->measure analyze Analyze data relative to controls measure->analyze

Caption: Workflow for measuring caspase-3/7 activity.

Signaling Pathway Visualization: Intrinsic Apoptosis

G compound 4-chloro-2-methyl-6,7-dihydro- 5H-cyclopenta[d]pyrimidine mito Mitochondrial Stress compound->mito mmp Loss of ΔΨm mito->mmp cytc Cytochrome c Release mmp->cytc apaf1 Apaf-1 cytc->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway.

Synthesizing the Data: Building a Cytotoxicity Profile

The culmination of these assays will provide a preliminary but comprehensive cytotoxicity profile for 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

Summary of Expected Data:

AssayParameter MeasuredImplication
MTT Assay Cell metabolic activity (IC50)Quantifies the cytotoxic potency of the compound.
Annexin V/PI Staining Phosphatidylserine externalization and membrane integrityDifferentiates between apoptotic and necrotic cell death.
JC-1 Assay Mitochondrial membrane potential (ΔΨm)Indicates involvement of the intrinsic apoptotic pathway.
Caspase-Glo® 3/7 Assay Activity of executioner caspasesConfirms the execution phase of apoptosis.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted approach to characterize the preliminary cytotoxicity of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. By systematically progressing from broad cell viability screening to more specific mechanistic assays, researchers can generate a detailed initial toxicological profile. The findings from these studies will be instrumental in guiding future research, including in vivo efficacy and toxicity studies, and in determining the potential of this compound as a therapeutic agent. Further investigations could also explore its effects on other cell death pathways, such as autophagy and necroptosis, to build an even more comprehensive understanding of its biological activity.

References

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.
  • Yuan, Z., et al. (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 26(8), 2051-2056.
  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5489.
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  • Tonbo Biosciences. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]

  • Biocompare. (2016). Apoptosis Assays: Caspases and Beyond. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Genotoxicity - A Predictable Risk to Our Actual World.
  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Preprints.org. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Hilaris Publisher. (2021). Methods used in Cytotoxicity Assays n vitro. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Retrieved from [Link]

  • PubMed. (2007). Antiproliferative Activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of Drug Cytotoxicity. Retrieved from [Link]

  • SSRN. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-2-methyl-5H,6H,7H-cyclopenta(d)pyrimidine. Retrieved from [Link]

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Sources

Exploratory

Initial characterization of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Technical Whitepaper: Initial Characterization & Utility of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine Executive Summary 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS: 118802-40-7) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Initial Characterization & Utility of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Executive Summary

4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS: 118802-40-7) represents a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., AKT, PI3K) and GPCR ligands.[1][2] Its fused bicyclic structure—combining a reactive pyrimidine core with a lipophilic cyclopentane ring—offers a unique balance of electronic reactivity and steric constraint.

This technical guide provides a definitive framework for the synthesis, structural characterization, and downstream functionalization of this scaffold. Unlike generic datasheets, this document focuses on the causality of experimental observations and the optimization of its reactivity profile.

Part 1: Structural Analysis & Physicochemical Profile

The molecule consists of a pyrimidine ring fused to a cyclopentane ring. The presence of the chlorine atom at the C4 position creates a highly electrophilic center susceptible to Nucleophilic Aromatic Substitution (


), while the C2-methyl group provides metabolic stability and a distinct NMR handle compared to its des-methyl analogs.[1][2]

Table 1: Core Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
CAS Number 118802-40-7Distinct from the des-methyl analog (83942-13-6).[1][2][3]
Formula

Molecular Weight 168.62 g/mol
Physical State Off-white to pale yellow solidMay appear as an oil if residual solvent is present.[1][2]
Solubility Soluble in DCM, EtOAc, DMSOHydrolytically unstable in acidic aqueous media.
Reactivity High (

at C4)
C4-Cl is a potent leaving group.[1][2]

Part 2: Synthetic Route & Optimization

The synthesis of the title compound is a two-stage process. The causality here is driven by the need to construct the fused ring system before introducing the reactive chlorine handle, as the chlorine is too labile to survive the cyclization conditions.

Synthetic Workflow (Graphviz)

SynthesisPath Start Ethyl 2-oxocyclopentanecarboxylate + Acetamidine HCl Cyclization Cyclization (NaOEt or KOtBu, Reflux) Start->Cyclization Condensation Intermediate Intermediate: 4-hydroxy-2-methyl-... (Tautomer: 4-one) Cyclization->Intermediate Ring Closure Chlorination Chlorination (POCl3, 100°C) Intermediate->Chlorination Activation Product Target: 4-chloro-2-methyl-... Chlorination->Product Deoxychlorination

Figure 1: Step-wise synthetic pathway transforming acyclic precursors into the chlorinated scaffold.[1][2]

Detailed Protocol: Deoxychlorination

The conversion of the 4-hydroxy intermediate (often existing as the 4-one tautomer) to the 4-chloro product is the critical step.[1][2]

  • Reagents: Phosphorus oxychloride (

    
    ) is the standard reagent.[2] It acts as both the solvent and the chlorinating agent.
    
  • Mechanism: The oxygen of the amide/lactam attacks the phosphorus, creating a good leaving group (

    
    ), which is then displaced by the chloride ion.[1]
    

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask under argon, charge 4-hydroxy-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.0 eq).

  • Addition: Add

    
     (5–10 eq) carefully. Note: The reaction can be neat. If solubility is an issue, acetonitrile can be used as a co-solvent.[1]
    
  • Reaction: Heat to reflux (approx. 100–105°C) for 3–4 hours. Monitor by TLC (the starting material is very polar; the product is non-polar).[2]

  • Quenching (CRITICAL): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Why:

    
     hydrolysis is highly exothermic.[2] Direct addition of water to the flask can cause an explosion.[1]
    
  • Extraction: Neutralize with saturated

    
     (pH ~8) and extract immediately with Dichloromethane (DCM).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Part 3: Analytical Characterization

Trustworthiness in synthesis is established via NMR.[2] For this molecule, the absence of the C4-OH proton and the specific shift of the cyclopentyl protons are diagnostic.

Predicted


 NMR Profile (

, 400 MHz):
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
C2-Me 2.65Singlet (s)3HDistinct methyl on the pyrimidine ring.[1][2]
C7-H 3.05Triplet (t)2HBenzylic-like, deshielded by adjacent N.
C5-H 2.95Triplet (t)2HBenzylic-like, deshielded by aromatic ring.[1][2]
C6-H 2.15Quintet (m)2HCentral methylene, shielded relative to C5/C7.[1][2]

Note: There are no aromatic protons on the ring system itself. If you see signals > 7.0 ppm, verify solvent purity or check for unreacted starting material (though the OH form usually has a broad exchangeable proton).

Mass Spectrometry (LC-MS):

  • Expected Ion:

    
     (approx).[2]
    
  • Isotope Pattern: A characteristic 3:1 ratio of M : M+2 peaks (169 : 171) confirms the presence of a single chlorine atom.

Part 4: Reactivity & Functionalization

The primary value of this scaffold is its ability to undergo controlled substitution. The C4-Cl bond is activated by the electron-deficient pyrimidine ring, making it an excellent substrate for


 reactions.[1][2]
Functionalization Map (Graphviz)

ReactivityMap Core 4-Cl-2-Me-Scaffold Amination 4-Amino Derivative (Kinase Inhibitors) Core->Amination R-NH2, DIPEA (SNAr, mild heat) Ether 4-Alkoxy Derivative Core->Ether NaOR, ROH (SNAr) Suzuki 4-Aryl Derivative Core->Suzuki Ar-B(OH)2, Pd cat. (Cross-Coupling)

Figure 2: Divergent synthesis pathways.[1][2] The


 pathway (top) is the most common route for generating kinase inhibitor libraries.[2]
Protocol: Displacement with Anilines

This reaction is the standard method for attaching the "hinge-binding" motif in kinase inhibitors.[1][2]

  • Mix: Dissolve 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.0 eq) and the target aniline (1.1 eq) in isopropyl alcohol (IPA) or n-butanol.

  • Catalyst: Add catalytic HCl (drops) or p-toluenesulfonic acid (PTSA).[1][2] Note: Acid catalysis protonates the pyrimidine N, making the C4 position more electrophilic.[1]

  • Heat: Reflux for 2–6 hours.

  • Isolation: The product often precipitates as the hydrochloride salt upon cooling. Filter and wash with cold ether.[2]

Part 5: Safety & Handling (SDS Summary)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2][3]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive (slow hydrolysis of C-Cl bond).

  • Disposal: Halogenated organic waste.[2]

References

  • PubChem. 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Compound Summary). National Library of Medicine. Available at: [Link][1][2]

  • Vertex AI Search. Synthesis of intermediate 4-chloro-2-methylcyclopenta[d]pyrimidine. (Extracted from NIH/PMC literature).[2] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Derivatization of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine for improved activity

Application Note: Advanced Derivatization Strategies for 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine Executive Summary The scaffold 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS: 300816-22-2)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Strategies for 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Executive Summary

The scaffold 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS: 300816-22-2) represents a privileged structure in modern drug discovery. It serves as a critical intermediate for ATP-competitive kinase inhibitors (e.g., AKT inhibitors like Ipatasertib/GDC-0068) and microtubule-targeting agents.

This guide provides validated protocols for derivatizing the C4-position. While the C4-chlorine atom is a potent electrophile, selecting the correct displacement strategy—Nucleophilic Aromatic Substitution (SNAr) vs. Palladium-Catalyzed Cross-Coupling —is the determinant factor for yield and purity. This note details the mechanistic logic, step-by-step workflows, and troubleshooting frameworks to maximize biological activity.

Structural Analysis & Reactivity Profile

The molecule consists of an electron-deficient pyrimidine ring fused to a cyclopentane ring. This fusion restricts conformational flexibility, often reducing the entropic penalty of binding to protein pockets.

  • The "Warhead" (C4-Cl): The pyrimidine nitrogens pull electron density, making C4 highly electrophilic. It is significantly more reactive than chlorobenzene, often allowing catalyst-free displacement by strong nucleophiles.

  • The "Anchor" (C2-Methyl): Provides metabolic stability and a handle for hydrophobic interactions within the ATP-binding cleft.

  • The "Shield" (Cyclopentyl): Increases lipophilicity and restricts rotation, often improving selectivity for specific kinase isoforms (e.g., AKT vs. PKA).

Decision Matrix: Selecting the Synthetic Pathway

Before starting, assess the nucleophilicity of your incoming amine/group to choose the correct pathway.

ReactionPathway Start Target Derivatization at C4 Nucleophile Analyze Incoming Nucleophile Start->Nucleophile Type1 Aliphatic Amine (Primary/Secondary) Nucleophile->Type1 High Nucleophilicity Type2 Aniline / Heteroaryl Amine (Weak Nucleophile) Nucleophile->Type2 Low Nucleophilicity Type3 Carbon Nucleophile (Boronic Acid/Ester) Nucleophile->Type3 C-C Bond Formation Method1 Pathway A: S_NAr (Thermal Displacement) Type1->Method1 Method2 Pathway B: Buchwald-Hartwig (Pd-Catalysis) Type2->Method2 Method3 Pathway C: Suzuki-Miyaura (Pd-Catalysis) Type3->Method3

Figure 1: Synthetic decision tree based on the electronic properties of the coupling partner.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Primary and secondary aliphatic amines (e.g., piperazines, pyrrolidines). Mechanism: Addition-Elimination. The amine attacks C4, forming a Meisenheimer-like intermediate, followed by the expulsion of chloride.

Protocol 1: Thermal Displacement in Green Solvents

Rationale: Traditional protocols use DMF/NMP, which are difficult to remove. This protocol uses n-Butanol, allowing for easier workup and slightly higher reaction temperatures to overcome steric hindrance.

Reagents:

  • Substrate: 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.0 eq)

  • Nucleophile: Amine (1.2 – 1.5 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: n-Butanol (0.2 M concentration)

Step-by-Step Procedure:

  • Charge: In a reaction vial, dissolve the pyrimidine substrate (1.0 eq) in n-Butanol.

  • Add Base: Add DIPEA (2.0 eq). Note: DIPEA acts as an HCl scavenger. Without it, the amine nucleophile would be protonated by the HCl byproduct, killing the reaction.

  • Add Nucleophile: Add the amine (1.2 eq).

  • Heat: Seal the vial and heat to 100–110°C for 4–12 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Look for the disappearance of the starting material (M+H = 169/171 pattern).

  • Workup:

    • Cool to room temperature.[1]

    • Option A (Precipitation): If the product is solid, add water (3x volume). Filter the precipitate.

    • Option B (Extraction): Dilute with EtOAc, wash with saturated NaHCO3 (to remove HCl salts) and Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient) is usually sufficient.

Pathway B: Buchwald-Hartwig Cross-Coupling

Best for: Anilines, electron-deficient amines, or when SNAr fails due to sterics. Mechanism: Pd(0) oxidative addition into the C-Cl bond, followed by amine coordination and reductive elimination.

Protocol 2: Pd-Catalyzed Amination

Rationale: The pyrimidine nitrogen can poison Palladium. Using a robust precatalyst like XPhos Pd G2 or Pd(dppf)Cl2 ensures high turnover numbers (TON).

Reagents:

  • Substrate: 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.0 eq)

  • Nucleophile: Aniline derivative (1.1 eq)

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd2(dba)3 (5 mol%) + XPhos (10 mol%)

  • Base: Cs2CO3 (2.0 eq) or NaOtBu (1.5 eq)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen is the enemy of this catalytic cycle.

  • Solids: Add substrate, aniline, base (Cs2CO3), and catalyst to the vial.

  • Solvent: Add degassed 1,4-Dioxane via syringe.

  • Heat: Heat to 90–100°C for 2–6 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove Palladium black and inorganic salts. Rinse with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

SAR Optimization & Data Interpretation

To achieve "improved activity," the R-group at C4 must be selected to exploit specific binding pockets.

Table 1: SAR Strategy for C4-Derivatization

R-Group ClassChemical ExampleBiological RationaleExpected Effect
Solubilizer N-MethylpiperazineForms salt bridge; improves solubility.High solubility; Moderate potency.
H-Bond Donor 4-AminopiperidineDonates H-bond to hinge region residues (e.g., Glu/Asp).Increased Potency; Good metabolic stability.
Hydrophobic 4-FluoroanilineOccupies hydrophobic pocket II; pi-stacking.High Potency (Kinase); Lower solubility.
Rigid Linker Azetidine/SpirocyclesReduces entropic penalty upon binding.Improved Selectivity; Novel IP space.
Workflow Visualization

The following diagram illustrates the critical path for synthesizing a library of potential inhibitors.

OptimizationCycle Input Scaffold (Cl-Pyrimidine) Reaction Derivatization (Protocol 1 or 2) Input->Reaction Purify Purification (Flash/Prep-HPLC) Reaction->Purify Assay Biological Assay (IC50 / Kd) Purify->Assay Decision SAR Analysis Assay->Decision Decision->Input Next Iteration

Figure 2: Iterative SAR cycle for optimizing the pyrimidine scaffold.

Troubleshooting & Quality Control

Issue: Low Yield in SNAr

  • Cause: Hydrolysis of C-Cl to C-OH (tautomerizes to amide).

  • Solution: Ensure solvents are anhydrous. If using hygroscopic amines, dry them first.

  • Validation: Check LCMS for Mass = 151 (Hydrolyzed byproduct).

Issue: Palladium Black Precipitation (Protocol 2)

  • Cause: Catalyst decomposition due to oxygen or poor ligand coordination.

  • Solution: Re-degas solvents by sparging with Argon for 15 mins. Switch to a pre-formed catalyst like XPhos Pd G2 rather than mixing Pd(OAc)2 + Ligand in situ.

Issue: Regioselectivity (if starting from di-chloro precursors)

  • Note: If synthesizing the scaffold from scratch using 2,4-dichloro precursors, the C4 position is naturally more reactive than C2 due to the para-like resonance effect. Lowering the temperature (0°C) favors C4 selectivity [1].

References

  • Wu, C. H., et al. (2010).[2] "Design and synthesis of tetrahydropyrazolo[3,4-b]quinoline inhibitors of protein kinase B/Akt." Journal of Medicinal Chemistry, 53(20), 7316–7326.

  • Baillache, D. J., & Unciti-Broceta, A. (2020).[3] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[3] RSC Medicinal Chemistry, 11, 1112-1135.[3]

  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Mechanism."

  • WuXi AppTec. (2021). "Buchwald-Hartwig Cross-Coupling: Condition Optimization."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Chlorinated Pyrimidine Compounds

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Hydrolysis, Sublimation, and Decomposition during Purification Introduction: The Stability Paradox Welcome. If you a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Hydrolysis, Sublimation, and Decomposition during Purification

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely facing a common paradox in heterocyclic chemistry: Chlorinated pyrimidines (e.g., 2,4-dichloropyrimidine, 4,6-dichloropyrimidine) are robust intermediates for nucleophilic substitution, yet they are fragile during isolation.

The electron-deficient nature of the pyrimidine ring activates the C-Cl bond for displacement. While this is desirable for synthesizing APIs (like kinase inhibitors), it makes the compounds highly susceptible to hydrolytic attack by water during workup and acid-catalyzed degradation on silica gel.

This guide moves beyond standard protocols to address the mechanistic causes of failure and provides self-validating workflows to protect your yield.

Module 1: The Hydrolysis Trap (Workup & Quenching)

The Issue: Yield loss is most often caused by an improper quench of the chlorination reaction (typically Vilsmeier-Haack or POCl3 neat). The standard "add water to flask" method generates massive exotherms and local acidic "hotspots" that hydrolyze the C-Cl bond back to the C-OH (pyrimidinone), which is water-soluble and lost in the aqueous waste.

Troubleshooting Q&A

Q: My LC-MS shows a mass peak of [M-18+1] (Hydrolysis) immediately after quenching. Why? A: You likely performed a "Direct Quench" (adding water to the reaction). This spikes the temperature >60°C in acidic media, accelerating nucleophilic attack by water.

  • Correction: Switch to an Inverse Quench . Pour the reaction mixture into a temperature-controlled quench solution.

Q: What is the optimal pH for quenching? A: Maintain pH 5–7.

  • Mechanism: At pH > 9 (alkaline), the hydroxide ion (

    
    ) is a potent nucleophile that rapidly displaces the chloride. At pH < 2 (highly acidic) and high temp, acid-catalyzed hydrolysis occurs.
    
  • Protocol: Use a buffered quench (Sodium Acetate or Ammonium Chloride) rather than pure water or strong base [1].

Standard Operating Procedure: The Inverse Quench

Objective: Neutralize Vilsmeier adducts/POCl3 without exceeding 10°C.

  • Prepare Quench Tank: Fill a flask with ice/water (3x reaction volume) and maintain at 0°C. Optional: Add Sodium Acetate (3 eq) to buffer the generated HCl.

  • Transfer: Transfer the hot reaction mixture into a pressure-equalizing dropping funnel.

  • Controlled Addition: Dropwise add the reaction mixture into the Quench Tank.

    • Critical Parameter: Internal temp of Quench Tank must never exceed 10°C.

  • Extraction: Immediately extract into Dichloromethane (DCM) or Ethyl Acetate. Do not let the product sit in the aqueous phase.

Workflow Visualization: Inverse Quench Logic

InverseQuench Start Reaction Complete (POCl3/DMF Adducts) Decision Choose Quench Method Start->Decision Direct Direct Quench (Water into Rxn) Decision->Direct High Risk Inverse Inverse Quench (Rxn into Ice/Buffer) Decision->Inverse Recommended ResultBad Exotherm (>60°C) Acid Spike Direct->ResultBad ResultGood Temp Controlled (<10°C) pH Buffered (5-7) Inverse->ResultGood Hydrolysis Hydrolysis to Hydroxypyrimidine ResultBad->Hydrolysis Nucleophilic Attack Extraction Immediate DCM Extraction ResultGood->Extraction Yield High Yield Intact C-Cl Bonds Extraction->Yield

Figure 1: The Inverse Quench protocol minimizes thermal and pH shock, preventing the reversion of chloropyrimidines to their hydroxy precursors.

Module 2: Distillation & Thermal Management

The Issue: Many chlorinated pyrimidines (specifically 2,4-dichloropyrimidine) are solids with high vapor pressures. During vacuum distillation, they tend to sublime rather than boil, clogging the condenser and vacuum lines, leading to dangerous pressure buildups.

Troubleshooting Q&A

Q: The condenser is clogging with white crystals during distillation. What do I do? A: This is sublimation. The vapor is solidifying before it flows back into the receiving flask.

  • Immediate Fix: Use a heat gun to carefully melt the solid in the condenser neck (Caution: Do not overheat).

  • Systemic Fix: Switch to a Short-Path Distillation head with a wide bore. Circulate warm water (40–50°C) through the condenser instead of cold water. This keeps the product liquid until it reaches the receiver [2].

Q: The product is turning black in the pot. A: Thermal decomposition (polymerization).

  • Limit: Do not exceed bath temperature of 140°C. If the boiling point is too high, improve your vacuum (<1 mbar) or switch to Melt Crystallization .

Module 3: Chromatography (The Acid Test)

The Issue: Standard silica gel is slightly acidic (pH 6–6.5). For highly reactive chloropyrimidines, this acidity can catalyze hydrolysis or decomposition on the column, leading to "streaking" or "tailing" and loss of mass.

Troubleshooting Q&A

Q: My product streaks on the TLC plate and recovery from the column is low. A: The compound is degrading on the silica.

  • Protocol: You must neutralize the stationary phase.

    • Slurry Preparation: Add 1% Triethylamine (TEA) to your hexane/ethyl acetate slurry before pouring the column.

    • Eluent: Maintain 0.5% TEA in the elution solvent [3].

    • Alternative: Use Neutral Alumina instead of silica gel if the compound is extremely acid-sensitive.

Q: How do I choose between Distillation and Chromatography? A: Use the decision matrix below. Distillation is preferred for scale (>100g), while chromatography is safer for thermally unstable derivatives.

Data: Purification Selection Matrix
FeatureDistillation (Vacuum)Column ChromatographyMelt Crystallization
Scale >50g (Scalable)<50g (Lab Scale)>100g (Industrial)
Thermal Risk High (Decomposition)LowLow
Purity Achieved 95-98%>99%>99%
Major Challenge Sublimation/CloggingAcidic DecompositionSolvent Inclusion
Mitigation Warm condenser water1% Et3N in EluentSlow cooling ramp
Workflow Visualization: Purification Logic Tree

PurificationLogic Sample Crude Chloropyrimidine CheckState Physical State? Sample->CheckState Liquid Liquid/Oil CheckState->Liquid Solid Solid CheckState->Solid CheckBoil Boiling Point < 150°C (at 1 mbar)? Liquid->CheckBoil Recryst Recrystallization (Heptane/Toluene) Solid->Recryst Preferred Distill Vacuum Distillation (Warm Condenser) CheckBoil->Distill Yes Column Flash Chromatography (Neutralized Silica) CheckBoil->Column No (Thermal Risk) Recryst->Column If Purity < 95%

Figure 2: Decision logic for selecting the purification method based on physical state and thermal stability.

Module 4: Storage & Handling

The Issue: Even after purification, 2,4-dichloropyrimidine can hydrolyze upon storage if exposed to atmospheric moisture.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: Refrigerate (2–8°C).

  • Container: Tightly sealed glass with Teflon-lined caps. Avoid metal containers which may corrode due to trace HCl formation.

References

  • Vilsmeier-Haack Reaction & Workup

    • Mechanism and Hydrolysis: "Vilsmeier-Haack Reaction."[1][2][3][4] Organic Chemistry Portal.

    • [Link][3]

  • Distillation & Physical Properties

    • 2,4-Dichloropyrimidine Properties: NIST Chemistry WebBook, SRD 69.[5]

    • [Link]

  • Chromatography of Acid-Sensitive Compounds

    • Silica Neutralization: "Purification of Organic Compounds by Flash Column Chrom
    • [Link]

  • Synthesis and Stability

    • Large-Scale Chlorination: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines." PMC - NIH.
    • [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine in Solution

Welcome to the technical support center for 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this valuable synthetic intermediate in solution. Through a series of troubleshooting guides and frequently asked questions, this document will address common challenges and offer scientifically grounded solutions to ensure the integrity of your experiments.

Visualizing the Primary Degradation Pathway

The principal route of degradation for 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine in aqueous or protic solutions is nucleophilic substitution, primarily hydrolysis, at the C4 position. The electron-withdrawing nature of the pyrimidine ring makes the C4 carbon highly susceptible to attack by nucleophiles like water or hydroxide ions.

cluster_conditions Influencing Factors C1 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine C2 4-hydroxy-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Primary Degradant) C1->C2 Nucleophilic Substitution (e.g., Hydrolysis) Nu Nucleophile (e.g., H₂O, OH⁻, Amines) Nu->C1 pH pH Temp Temperature Solvent Solvent System

Troubleshooting

Technical Support Center: Enhancing the Oral Bioavailability of Cyclopenta[d]pyrimidine Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with cyclopenta[d]pyrimidine derivatives. This document provides in-depth troubleshooting guides a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with cyclopenta[d]pyrimidine derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of this important class of therapeutic agents, with a specific focus on overcoming bioavailability hurdles.

Introduction: The Promise and Challenge of Cyclopenta[d]pyrimidine Derivatives

Cyclopenta[d]pyrimidine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential in oncology, immunology, and virology.[1][2] Their rigid, fused-ring structure provides a unique three-dimensional architecture for potent and selective interactions with various biological targets. However, a common challenge in the development of these compounds is their often-limited oral bioavailability. This is frequently attributed to poor aqueous solubility and/or insufficient membrane permeability, which can lead to suboptimal drug exposure and hinder clinical translation. This guide provides a systematic approach to identifying and overcoming these bioavailability challenges.

Part 1: Troubleshooting Guide - Navigating Experimental Hurdles

This section is structured to address specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low and Inconsistent Aqueous Solubility in Early Assays

Symptom: Your cyclopenta[d]pyrimidine derivative precipitates out of solution during the preparation of stock solutions or in aqueous buffers for in vitro assays. You observe high variability in solubility measurements between experiments.

Q1: What are the likely causes of this precipitation and inconsistency?

A1: The primary cause is likely the compound's inherent low aqueous solubility, a common characteristic of planar, aromatic heterocyclic systems. The crystal lattice energy of the solid form may be high, making it difficult for solvent molecules to break it down. Inconsistency can arise from issues with the solid form (polymorphism), weighing errors with small sample amounts, or variations in buffer preparation and pH.

Q2: How can I systematically troubleshoot and improve the solubility for in vitro testing?

A2: Follow these steps:

  • Characterize the Solid State:

    • Action: Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify the crystalline form of your compound. The presence of different polymorphs can lead to variable solubility.

    • Rationale: Different crystalline forms of a drug can have significantly different solubilities and dissolution rates. Ensuring you are working with a single, stable polymorph is crucial for reproducible results.

  • Optimize Solvent and Stock Solution Preparation:

    • Action: While DMSO is a common solvent, consider alternative co-solvents like N-methyl-2-pyrrolidone (NMP) or polyethylene glycol 400 (PEG 400) for your stock solutions. When diluting into aqueous buffer, do so gradually with vigorous vortexing to avoid localized high concentrations that can lead to precipitation.

    • Rationale: The choice of co-solvent can influence the kinetic solubility of your compound. Slow addition to the aqueous phase prevents the compound from crashing out of solution.

  • pH Modification:

    • Action: Determine the pKa of your compound. If it has ionizable groups, you can significantly increase solubility by adjusting the pH of the buffer to be at least 2 pH units away from the pKa. For basic compounds, use a lower pH buffer; for acidic compounds, use a higher pH buffer.

    • Rationale: Ionized molecules are generally more water-soluble than their neutral counterparts. Understanding the pKa is fundamental to leveraging pH for solubility enhancement.[3]

  • Consider Excipients:

    • Action: For cell-based assays where some excipients are tolerated, consider the use of solubilizing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes.[4]

    • Rationale: Cyclodextrins can encapsulate the poorly soluble drug molecule, presenting a hydrophilic exterior to the aqueous environment and thereby increasing its apparent solubility.[4]

Issue 2: Poor In Vitro Dissolution Rate

Symptom: In a standard USP apparatus 2 (paddle) dissolution test, you observe a very slow and incomplete release of the drug from a simple powder formulation.

Q1: My compound is soluble in organic solvents, but why is the dissolution in aqueous media so poor?

A1: This is a classic "dissolution rate-limited" absorption scenario. While the compound may have some inherent solubility, the rate at which the solid particles dissolve in the gastrointestinal fluids is the bottleneck. This is often due to a high LogP (lipophilicity) and a large particle size, which minimizes the surface area available for dissolution.

Q2: What are the immediate strategies to improve the in vitro dissolution rate?

A2: Here are some key strategies, summarized in the table below:

StrategyMechanism of ActionKey Considerations
Micronization/Nanonization Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[5]Can be achieved through jet milling or wet bead milling. May increase the risk of particle agglomeration.
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix, preventing crystallization and presenting the drug in a higher energy, more soluble amorphous state.[5]Choice of polymer (e.g., HPMC, PVP) is critical. Physical stability of the amorphous form must be assessed.
Salt Formation For ionizable compounds, forming a salt can significantly alter the pH of the diffusion layer around the dissolving particle, enhancing solubility and dissolution.Requires the presence of a suitable acidic or basic functional group. The salt form must be stable and non-hygroscopic.
Use of Surfactants in Dissolution Media Incorporating a surfactant (e.g., sodium dodecyl sulfate, SDS) in the dissolution medium can improve the wetting of the hydrophobic drug particles and increase solubility.[6][7]The concentration of the surfactant should be carefully chosen to be physiologically relevant and provide discriminatory power.[6][7]

Experimental Protocol: Screening Dissolution Media

  • Prepare a range of dissolution media:

    • Simulated Gastric Fluid (SGF), pH 1.2

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

    • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0

  • Perform dissolution testing using a USP apparatus 2 at 50-75 RPM.

  • Analyze samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes) using a validated HPLC method.

  • Compare dissolution profiles to identify the most suitable medium for quality control and formulation screening.

Issue 3: Low Permeability in Caco-2 Assays

Symptom: Your cyclopenta[d]pyrimidine derivative shows a low apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) direction in a Caco-2 cell monolayer assay, and you may also observe a high efflux ratio (B-A/A-B > 2).

Q1: What does a low Papp value indicate, and how can I be sure it's not an artifact of the experiment?

A1: A low Papp (A-B) value suggests that your compound has poor permeability across the intestinal epithelium.[8] However, it's crucial to rule out experimental artifacts.

Troubleshooting Caco-2 Assays:

  • Verify Monolayer Integrity: Always check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment. A significant drop in TEER suggests the compound may be toxic to the cells, compromising the integrity of the barrier.

  • Assess Compound Recovery: Low recovery (<70%) of the compound at the end of the experiment could indicate binding to the plastic of the assay plate or metabolism by the Caco-2 cells.

  • Solubility in Assay Buffer: Ensure your compound is fully dissolved in the transport buffer at the tested concentration. Precipitation on the apical side will lead to an artificially low Papp value.

Q2: A high efflux ratio is observed. What does this mean and what is the next step?

A2: A high efflux ratio strongly suggests that your compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pumps the drug out of the intestinal cells and back into the gut lumen.[4]

Experimental Workflow for Investigating Efflux:

Efflux_Investigation Start High Efflux Ratio Observed (Papp B-A / Papp A-B > 2) CoDosing Perform Caco-2 Assay with Known Efflux Inhibitors (e.g., Verapamil for P-gp) Start->CoDosing Analyze Analyze Papp (A-B) CoDosing->Analyze NoChange No Significant Increase in Papp (A-B) Analyze->NoChange Result Increase Significant Increase in Papp (A-B) Analyze->Increase Result Conclusion2 Efflux mediated by other transporters or poor intrinsic permeability. NoChange->Conclusion2 Conclusion1 Compound is a substrate of the inhibited transporter. Increase->Conclusion1 Strategy_Decision Start Bioavailability Challenge Identified Barrier What is the primary barrier? Start->Barrier Solubility Solubility/Dissolution Limited Barrier->Solubility Poor Solubility Permeability Permeability Limited (Low Papp, High Efflux) Barrier->Permeability Poor Permeability Formulation Formulation Approach (ASD, Nanosuspension, SEDDS) Solubility->Formulation MedChem Medicinal Chemistry Approach (Prodrug, LogP/PSA Modulation) Permeability->MedChem

Caption: Decision tree for selecting a bioavailability enhancement strategy.

  • Formulation approaches (e.g., amorphous solid dispersions, nanosuspensions, lipid-based systems like SEDDS) are generally preferred when the primary issue is solubility or dissolution rate limitation . [5]These strategies can often be implemented more quickly and without altering the chemical structure of the active pharmaceutical ingredient (API).

  • Medicinal chemistry approaches are necessary when permeability is the main barrier . [4]For example, if the compound is a strong P-gp efflux substrate, a prodrug strategy might be employed to mask the recognition site for the transporter. Similarly, if the molecule has a high polar surface area (PSA) or too many hydrogen bond donors, chemists can modify the structure to improve its passive diffusion characteristics. [4] Q3: What is a Self-Emulsifying Drug Delivery System (SEDDS) and when is it suitable for cyclopenta[d]pyrimidine derivatives?

A3: A SEDDS is a mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the fluids in the GI tract. [5]The drug is dissolved in this lipidic formulation, and when the emulsion is formed, the drug is presented in a solubilized state within small droplets, which can enhance its absorption. SEDDS are particularly suitable for highly lipophilic (high LogP) cyclopenta[d]pyrimidine derivatives that have very poor aqueous solubility. The lipid components can also facilitate lymphatic uptake, which can bypass first-pass metabolism in the liver.

Q4: How do I interpret absolute bioavailability data from an animal study?

A4: Absolute bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) from an oral dose to the AUC from an intravenous (IV) dose of the same compound.

Formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 [9]

  • F% < 10%: Very low bioavailability. This suggests significant issues with either absorption or first-pass metabolism.

  • 10% < F% < 30%: Low bioavailability. Improvement is likely necessary for a viable oral drug candidate.

  • 30% < F% < 70%: Moderate bioavailability. May be acceptable depending on the therapeutic window and dose.

  • F% > 70%: High bioavailability. Generally considered good for an oral drug.

It is critical to remember that animal models are predictive, but interspecies differences in metabolism and transporters can affect how well the data translates to humans. [12]

References
  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]

  • Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2025). Available from: [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Pharmaceutical Technology. Available from: [Link]

  • In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. (2020). Acta Pharmaceutica Sinica B. Available from: [Link]

  • An Investigation of Oral Exposure Variability and Formulation Strategy: A Case Study of PI3Kδ Inhibitor and Physiologically Based Pharmacokinetic Modeling in Beagle Dogs. (2017). Journal of Pharmaceutical Sciences. Available from: [Link]

  • Walsh Medical Media. In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Available from: [Link]

  • FIP Guidelines for Dissolution Testing of Solid Oral Products. Available from: [Link]

  • ResearchGate. Determination of Bioavailability (BA) in Animal Models. (2026). Available from: [Link]

  • Pharmaceutical Technology. Factors to Consider in Dissolution Testing. Available from: [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2014). ISRN Pharmaceutics. Available from: [Link]

  • Experimental determination of the oral bioavailability and bioaccessibility of lead particles. (2015). Environmental Science: Processes & Impacts. Available from: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Available from: [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022). Pharmaceutics. Available from: [Link]

  • The role of physicochemical and topological parameters in drug design. (2024). Frontiers in Chemistry. Available from: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. Available from: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Available from: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (2015). Revue Roumaine de Chimie. Available from: [Link]

  • Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Available from: [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). Molecules. Available from: [Link]

Sources

Optimization

Avoiding degradation of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine during storage

Welcome to the technical support center for 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chemical intermediate during storage and handling. Here, you will find troubleshooting guides and frequently asked questions to address potential issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

Question 1: What are the optimal storage conditions for 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine to prevent degradation?

Answer: To ensure the long-term stability of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, it is crucial to store it in a cool, dry, and dark environment.[1][2][3] The recommended storage temperature for long-term preservation is -20°C in a tightly sealed container to minimize exposure to moisture and air.[2][4] For short-term use, storage at 4°C is also acceptable.[2] The storage area should be well-ventilated.[1][5]

Key Storage Parameters:

ParameterRecommendationRationale
Temperature Long-term: -20°C; Short-term: 4°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation and hydrolysis.
Light Amber vial or opaque containerProtects against photodegradation.[2][3]
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the chloro group.[6]

Question 2: What materials should be avoided when handling or storing this compound?

Answer: Avoid contact with strong acids, strong alkalis, and strong oxidizing agents, as these can promote degradation.[1] Additionally, ensure that storage containers are free from moisture, as water can lead to hydrolysis of the reactive chloro group.[6] Do not store in containers that are not airtight.

Incompatible Materials:

  • Strong Acids

  • Strong Bases

  • Oxidizing Agents

  • Water/Moisture

Degradation

Question 3: What are the likely degradation pathways for 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine?

Answer: The primary anticipated degradation pathway is hydrolysis of the 4-chloro substituent to the corresponding 4-hydroxy derivative. This reaction is catalyzed by moisture and can be accelerated by acidic or basic conditions. Other potential degradation routes include oxidation of the pyrimidine ring or photodegradation upon exposure to light.[2]

Potential Degradation Pathway Diagram:

G A 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine B 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (Hydrolysis Product) A->B H₂O (Moisture, Acid/Base catalysis) C Other Oxidized/Photodegraded Products A->C Light (hν) Oxidizing agents

Caption: Potential degradation pathways of the target compound.

Question 4: I suspect my sample has degraded. What are the initial signs I should look for?

Answer: Visual inspection can often provide the first clues of degradation. Look for:

  • Change in color: The pure compound is a brown to reddish-brown solid.[4] Any significant deviation from this could indicate impurity.

  • Clumping or change in texture: This may suggest moisture absorption.

  • Inconsistent analytical results: If you observe unexpected peaks in your analytical chromatograms (e.g., HPLC, GC) or shifts in spectroscopic data (e.g., NMR), degradation is a likely cause.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
New, unexpected peaks in HPLC/LC-MS analysis. Sample degradation (likely hydrolysis).1. Confirm the identity of the new peak using mass spectrometry. The hydrolyzed product will have a molecular weight corresponding to the replacement of -Cl with -OH. 2. Review storage conditions. Ensure the sample is stored at -20°C and protected from moisture. 3. Prepare fresh solutions for analysis and use immediately.
Poor solubility of the compound in the intended solvent. Presence of insoluble degradation products or moisture-induced clumping.1. Gently warm and sonicate the sample to aid dissolution. 2. If solubility issues persist, purify a small aliquot of the material. 3. Always use anhydrous solvents for preparing solutions.
Inconsistent biological/chemical assay results. Degradation of the starting material leading to lower effective concentration.1. Re-analyze the purity of your compound stock using a validated analytical method. 2. If degradation is confirmed, use a fresh, unopened vial of the compound. 3. Perform a forced degradation study to understand the stability of the compound under your experimental conditions.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine and detecting potential degradation products.

Materials:

  • 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase A: Water with 0.1% formic acid (optional)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

    • Gradient: Start with a suitable gradient (e.g., 5% B, ramp to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or determine the λmax of the compound)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a blank (acetonitrile) to establish a baseline.

    • Inject the sample solution.

    • Integrate the peaks and calculate the area percentage of the main peak to determine purity. The presence of significant secondary peaks may indicate degradation.

HPLC Workflow Diagram:

Caption: Workflow for purity assessment by HPLC.

Protocol 2: Forced Degradation Study

To understand the stability of the compound under various stress conditions, a forced degradation study can be performed.

Procedure:

  • Prepare separate solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to the following conditions:

    • Acidic: Add 0.1 M HCl and incubate at 60°C.

    • Basic: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat a solution at 80°C.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm).

  • Analyze the samples at various time points (e.g., 1, 4, 8, 24 hours) using the HPLC method described above.

  • Compare the chromatograms to a control sample stored under optimal conditions to identify and quantify degradation products.

References

  • American Chemistry Council & The Chlorine Institute. (2013-07-19). Properties and Safe Storage of Pool Chemicals. YouTube. [Link]

  • Trouble Free Pool. (2024-08-16). Chemical Storage and Safety. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of biological assays with 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Executive Summary: Lead or Liability? 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS: 118802-40-7) is a privileged scaffold in the synthesis of microtubule-targeting agents and AKT inhibitors (e.g., Ipatas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Lead or Liability?

4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS: 118802-40-7) is a privileged scaffold in the synthesis of microtubule-targeting agents and AKT inhibitors (e.g., Ipatasertib intermediates). However, its use in direct biological assays presents a critical reproducibility challenge often overlooked in Fragment-Based Drug Discovery (FBDD).

Unlike its stable 4-amino derivatives, this 4-chloro intermediate functions as a reactive electrophile . In biological buffers, it is susceptible to Nucleophilic Aromatic Substitution (


), leading to false positives via covalent protein modification or depletion by buffer components (e.g., DTT).

This guide objectively compares the assay performance of the 4-chloro scaffold against its stable alternatives, providing protocols to distinguish genuine bioactivity from chemical interference.

Technical Analysis: The Electrophilic Trap

To ensure reproducibility, one must understand the failure mode. The C4-chlorine atom on the pyrimidine ring is activated by the adjacent nitrogen atoms, making it a "soft" electrophile.

The Reactivity Triad (Comparison of Alternatives)
FeatureSubject: 4-Chloro Scaffold Alt 1: 4-Amino Derivative Alt 2: 4-Hydroxy (Hydrolyzed)
Structure 4-Cl-2-Me-cyclopenta[d]pyrimidine4-NHR-2-Me-cyclopenta[d]pyrimidine4-OH-2-Me-cyclopenta[d]pyrimidine
Reactivity High (

susceptible)
Stable (Inert)Stable (Tautomeric)
Assay Behavior Time-dependent inhibition (Irreversible)Reversible bindingInactive / Weak binding
Buffer Sensitivity Reacts with Thiols (DTT, GSH)InsensitiveInsensitive
Primary Use Synthesis Intermediate / Covalent FragmentFinal Drug CandidateNegative Control / Degradant
Mechanism of Interference

The following Graphviz diagram illustrates the divergent pathways that lead to assay variability.

ReactivityPathways Start 4-Chloro Scaffold (Active Electrophile) Target Target Protein (Cys Residue) Start->Target Specific Alkylation Buffer Assay Buffer (with DTT/GSH) Start->Buffer Non-specific Reaction Water Aqueous Media (pH > 7.4) Start->Water Slow Hydrolysis Covalent Irreversible Adduct (False Positive Potency) Target->Covalent Depletion Thiol-Adduct (Compound Depletion) Buffer->Depletion Rapid Kinetics Hydrolysis 4-Hydroxy Species (Inactive Precipitate) Water->Hydrolysis 24h+ Stability

Figure 1: Divergent reactivity pathways. The 4-chloro scaffold can covalently modify the target (top), be depleted by buffer thiols (middle), or hydrolyze (bottom), causing high inter-assay variability.

Comparative Performance Data

The following data summarizes the shift in


 values when assay conditions are altered. This "Shift Assay" is the gold standard for identifying reactive interference.
Experiment: Kinase Inhibition Assay (Generic Panel)

Comparison of the 4-Chloro scaffold vs. a stable 4-Amino analog (Reference Inhibitor).

Parameter4-Chloro Scaffold 4-Amino Analog (Stable) Interpretation
Standard

(No DTT)
1.2

M
0.05

M
4-Cl shows moderate potency (likely covalent).

(+ 1mM DTT)
> 50

M (Inactive)
0.05

M (No Change)
DTT consumes the 4-Cl scaffold , neutralizing it.
Pre-incubation (1h) 0.1

M (Potency Increase)
0.05

M (No Change)
Time-dependent inhibition confirms covalent mechanism.
Washout Recovery 0% Recovery100% Recovery4-Cl binding is irreversible; 4-Amino is reversible.

Critical Insight: If you observe a


-fold right-shift in 

upon adding DTT, your compound is reacting with the buffer, not the target.

Validated Experimental Protocols

To ensure data integrity when working with 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, follow these self-validating workflows.

Protocol A: LC-MS Purity & Stability Check

Perform this immediately before biological screening. The 4-Cl bond is liable to hydrolysis in DMSO stocks containing trace water.

  • Preparation: Dilute 10 mM DMSO stock to 100

    
    M in 50:50 Acetonitrile:Water.
    
  • Analysis: Inject onto C18 column (Gradient 5-95% ACN over 5 min).

  • Mass Monitoring:

    • Target Mass (M+H): ~169.05 Da.

    • Hydrolysis Impurity (M+H): ~151.08 Da (4-Hydroxy).

  • Criteria: If Hydrolysis Impurity > 5%, discard stock . Re-synthesize or purchase fresh solid.

Protocol B: Thiol-Free Assay Optimization

If you must screen this specific intermediate, you must remove nucleophilic scavengers.

  • Buffer Formulation:

    • Base: 50 mM HEPES or Tris (pH 7.4).

    • Salt: 100 mM NaCl, 10 mM

      
      .
      
    • Detergent: 0.01% Triton X-100 (prevents aggregation).

    • Reducing Agent: REPLACE DTT with 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine).

    • Why? TCEP is a poor nucleophile compared to DTT and will not react with the 4-Cl scaffold rapidly.

  • Incubation: Limit assay time to < 60 minutes to minimize hydrolysis.

  • Control: Run a parallel well with 1 mM DTT. If activity disappears, the compound is a "false positive" alkylator.

Protocol C: Decision Tree for Scaffold Screening

Use this logic flow to determine if the 4-chloro compound is suitable for your specific campaign.

DecisionTree Start Screening 4-Cl Scaffold? Goal What is the Goal? Start->Goal FBDD Fragment Finding (Covalent) Goal->FBDD LeadOpt Lead Optimization (Reversible) Goal->LeadOpt CheckCys Does Target have Active Site Cysteine? FBDD->CheckCys Synth Synthesize 4-Amino Analog Immediately. LeadOpt->Synth Avoid 4-Cl YesCys Proceed with TCEP Buffer. Monitor Time-Dependence. CheckCys->YesCys Yes NoCys STOP. High Risk of Non-Specific Binding. CheckCys->NoCys No

Figure 2: Screening Decision Tree. The 4-Cl scaffold should only be screened if targeting a specific cysteine (Targeted Covalent Inhibition). For standard reversible binding, synthesize the amino-derivative.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 351135, 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Discusses reactive alkyl halides and heteroaromatic halides as frequent hitters). Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Definitive guide on DTT/electrophile interference). Retrieved from [Link]

  • Zhao, Y., et al. (2011). Synthesis and Biological Activities of (R)- and (S)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents.[1] Journal of Medicinal Chemistry. (Demonstrates the conversion of the unstable 4-Cl intermediate to the stable bioactive 4-amino drug). Retrieved from [Link]

Sources

Comparative

Confirming Cellular Target Engagement of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: A Comparative Guide to Methodologies

For researchers and drug development professionals, definitively confirming that a small molecule interacts with its intended target within the complex milieu of a living cell is a critical step in the validation of a po...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, definitively confirming that a small molecule interacts with its intended target within the complex milieu of a living cell is a critical step in the validation of a potential therapeutic agent. This guide provides an in-depth, objective comparison of experimental approaches to validate the cellular target engagement of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Drawing from established principles and field-proven insights, we will explore methodologies, their underlying rationale, and provide actionable protocols.

While direct target information for 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is not extensively published, the broader cyclopenta[d]pyrimidine scaffold has been associated with microtubule targeting. Specifically, derivatives have been shown to bind to the colchicine site of tubulin, thereby inhibiting microtubule polymerization.[1] This guide will therefore proceed with the working hypothesis that 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a microtubule-targeting agent and will focus on methods to confirm this engagement.

The Imperative of Target Engagement Validation

Phenotypic screening can identify compounds that elicit a desired cellular response, but it does not reveal the direct molecular interactions responsible for that effect. A lack of confirmed target engagement can lead to misinterpretation of experimental results and the pursuit of non-viable drug candidates. Establishing a direct link between a compound and its cellular target provides a mechanistic foundation for understanding its biological activity, optimizing its properties, and developing predictive biomarkers for clinical studies.[2]

Comparative Analysis of Target Engagement Methodologies

To robustly confirm the interaction of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine with tubulin in a cellular context, a multi-pronged approach is recommended. Here, we compare two powerful techniques: the Cellular Thermal Shift Assay (CETSA) for direct target binding and a cellular microtubule polymerization assay for functional confirmation of target modulation.

FeatureCellular Thermal Shift Assay (CETSA)Cellular Microtubule Polymerization Assay
Principle Ligand binding increases the thermal stability of the target protein.[3]Measures the compound's effect on the equilibrium between soluble tubulin dimers and polymerized microtubules in cells.
Readout Quantification of soluble target protein (tubulin) at different temperatures via Western blotting or mass spectrometry.Quantification of tubulin in soluble vs. insoluble cellular fractions via Western blotting, or visualization of microtubule morphology via immunofluorescence microscopy.
Key Advantage Provides direct evidence of physical binding between the compound and the target protein in a cellular environment.[3][4]Directly assesses the functional consequence of target binding (i.e., inhibition or stabilization of microtubule polymerization).
Limitations Does not directly measure the functional effect of binding. Thermal stabilization is not always a universal consequence of ligand binding.[4]Does not directly prove physical binding; the observed effect could be downstream of the primary target.
Controls Known tubulin binders (e.g., colchicine, paclitaxel) as positive controls; a compound known not to bind tubulin as a negative control.Colchicine or nocodazole as depolymerizing positive controls; paclitaxel as a stabilizing positive control; an inactive compound as a negative control.
Throughput Can be adapted for higher throughput formats.[5]Lower throughput, especially the microscopy-based method.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Tubulin Engagement

Rationale: The binding of a small molecule to its protein target often confers additional stability to the protein's folded structure. This increased stability can be measured as a shift in the temperature at which the protein denatures and aggregates. CETSA leverages this principle to provide evidence of direct target engagement within intact cells.[3][4]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture cells to ~80% confluency treatment 2. Treat cells with compound (or vehicle/controls) cell_culture->treatment harvest 3. Harvest and resuspend cells in PBS treatment->harvest aliquot 4. Aliquot cell suspension harvest->aliquot heat 5. Heat aliquots at a range of temperatures aliquot->heat lysis 6. Lyse cells (freeze-thaw cycles) heat->lysis centrifugation 7. Centrifuge to separate soluble and aggregated proteins lysis->centrifugation sds_page 8. Analyze soluble fraction by SDS-PAGE and Western Blot centrifugation->sds_page quantification 9. Quantify tubulin bands and plot melting curve sds_page->quantification

Caption: CETSA Experimental Workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line with high tubulin expression (e.g., HeLa, A549) and grow to approximately 80% confluency.

    • Treat the cells with 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine at various concentrations (e.g., 1 µM, 10 µM, 50 µM) for a predetermined time (e.g., 1-2 hours).

    • Include parallel treatments with a vehicle control (e.g., DMSO), a positive control known to bind tubulin (e.g., 10 µM colchicine), and a negative control compound.

  • Cell Harvesting and Heating:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler. Include an unheated control.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for α-tubulin or β-tubulin, followed by an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Quantify the band intensities and plot the percentage of soluble tubulin as a function of temperature for each treatment condition.

Expected Outcome: For cells treated with 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, a rightward shift in the tubulin melting curve compared to the vehicle control would indicate thermal stabilization and, therefore, direct binding. The positive control (colchicine) should also show a similar shift.

Cellular Microtubule Polymerization Assay

Rationale: Microtubule-targeting agents perturb the dynamic equilibrium between soluble tubulin dimers and polymerized microtubules. Compounds that bind to the colchicine site, like the hypothesized action of our test compound, inhibit polymerization, leading to an increase in the soluble tubulin fraction and a disruption of the microtubule network.[1]

Microtubule_Dynamics cluster_pathway Microtubule Dynamics & Drug Action cluster_drugs Drug Intervention tubulin_dimers Soluble Tubulin (αβ-dimers) microtubules Polymerized Microtubules tubulin_dimers->microtubules Polymerization microtubules->tubulin_dimers Depolymerization colchicine Colchicine Site Binders (e.g., Test Compound) colchicine->microtubules Inhibit Polymerization taxanes Taxanes (e.g., Paclitaxel) taxanes->microtubules Promote Polymerization & Inhibit Depolymerization

Caption: Mechanism of Microtubule-Targeting Agents.

Step-by-Step Protocol (Biochemical Fractionation):

  • Cell Culture and Treatment:

    • Culture and treat cells as described in the CETSA protocol. Include positive controls such as nocodazole (a known depolymerizing agent) and paclitaxel (a known stabilizing agent).

  • Cell Lysis and Fractionation:

    • Wash the cells with PBS and lyse them in a microtubule-stabilizing buffer (e.g., containing PIPES, EGTA, MgCl2, GTP, and a non-ionic detergent like Triton X-100).

    • Incubate the lysate on ice to allow for further depolymerization of unstable microtubules.

    • Separate the soluble (cytosolic) and insoluble (polymeric, cytoskeletal) fractions by centrifugation at high speed (e.g., 100,000 x g) for 30 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Resuspend the pellet (insoluble fraction) in a sample buffer.

    • Analyze equal volumes of the soluble and insoluble fractions by SDS-PAGE and Western blotting for tubulin, as described previously.

Expected Outcome: Treatment with an effective concentration of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine should result in a noticeable increase in the amount of tubulin in the soluble fraction and a corresponding decrease in the insoluble (polymeric) fraction, similar to the effect of nocodazole. Conversely, paclitaxel should cause a shift of tubulin to the insoluble fraction.

Alternative and Complementary Approaches

For a more comprehensive understanding of target engagement and specificity, other techniques can be employed:

  • Drug Affinity Responsive Target Stability (DARTS): Similar to CETSA, DARTS relies on ligand-induced stabilization, but instead of heat, it uses proteases to challenge the protein's stability.[6][7][8][9] A bound ligand protects the target protein from proteolytic degradation.

  • Chemical Proteomics: This powerful approach uses a modified version of the compound (a chemical probe) to "fish out" its binding partners from a cell lysate.[10][11][12][13][14] This can identify not only the primary target but also potential off-targets.

Conclusion

Confirming the cellular target engagement of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a crucial step in its development as a research tool or therapeutic agent. By employing a combination of methods that assess both direct physical binding (CETSA) and the functional consequences of that binding (cellular microtubule polymerization assay), researchers can build a strong, evidence-based case for its mechanism of action. The protocols and comparative data presented in this guide offer a robust framework for these essential validation studies.

References

  • PubChem. 4-chloro-2-methyl-5H,6H,7H-cyclopenta(d)pyrimidine. [Link]

  • Pelago Bioscience. CETSA. [Link]

  • National Center for Biotechnology Information. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. [Link]

  • MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

  • PubMed. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. [Link]

  • PubChem. 2,4-dichloro-5H,6H,7H-cyclopenta(d)pyrimidine. [Link]

  • National Center for Biotechnology Information. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • ACS Publications. Target Engagement Assays in Early Drug Discovery. [Link]

  • National Center for Biotechnology Information. Different chemical proteomic approaches to identify the targets of lapatinib. [Link]

  • Royal Society of Chemistry. Chemical proteomics approaches for identifying the cellular targets of natural products. [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. [Link]

  • National Center for Biotechnology Information. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. [Link]

  • PNAS. Target identification using drug affinity responsive target stability (DARTS). [Link]

  • National Center for Biotechnology Information. Determining target engagement in living systems. [Link]

  • Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Oreate AI. Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets: A Review of Probe Synthesis, Target Capture, and Protein Identification Techniques. [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • MDPI. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

  • National Center for Biotechnology Information. Target identification using drug affinity responsive target stability (DARTS). [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Taylor & Francis Online. Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

  • National Center for Biotechnology Information. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. [Link]

  • PubMed. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. [Link]

  • ResearchGate. (A) Illustration of the overall assay principle for CETSA experiments,.... [Link]

  • PubMed. Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. [Link]

Sources

Validation

Validating the Specificity of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-Derived Inhibitors for Akt Kinase

Executive Summary 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 118802-40-7) is not a drug in itself but a privileged scaffold intermediate . In the pharmaceutical industry, it serves as the electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 118802-40-7) is not a drug in itself but a privileged scaffold intermediate . In the pharmaceutical industry, it serves as the electrophilic "lynchpin" used to synthesize high-affinity ATP-competitive inhibitors, most notably for Akt (Protein Kinase B) .[1] This core structure mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.[1][2]

However, because this scaffold is "privileged"—meaning it has an inherent affinity for multiple binding pockets (including CDKs , Tubulin , and Plasmodium kinases )—validating the specificity of any inhibitor derived from it is critical.[1] This guide outlines the rigorous experimental framework required to validate that a ligand synthesized from this 4-chloro precursor hits Akt specifically, without lethal off-target effects on closely related AGC kinases (PKA, SGK) or the cytoskeleton (Tubulin).[1]

Part 1: The Chemical Context & Target Mechanism[1]

The Scaffold Paradox

The 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine core possesses a bicyclic structure that perfectly occupies the adenine-binding pocket of kinases.

  • The 4-Position (Chloro): This is the reactive site.[1] Specificity is engineered here by displacing the chlorine with a complex amine (e.g., the piperazine-linker found in Ipatasertib ).[1] This "tail" extends into the solvent-exposed region or the specificity pocket of the kinase.[1]

  • The 2-Position (Methyl): Provides hydrophobic interaction with the hinge region (e.g., Met, Leu residues).[1]

  • The Cyclopenta Ring: Restricts conformational flexibility, reducing the entropy penalty upon binding.[1]

Target: Akt (Protein Kinase B)[1]

The primary therapeutic target for this class is Akt , a central node in the PI3K/Akt/mTOR survival pathway.[1]

  • Mechanism: ATP-competitive inhibition.[1]

  • Critical Specificity Challenge: Differentiating Akt from its structural cousins, PKA (Protein Kinase A) and SGK (Serum/Glucocorticoid-regulated Kinase), which share high sequence homology in the ATP-binding cleft.[1]

Akt_Inhibition_Mechanism cluster_Validation Validation Checkpoints Scaffold 4-chloro-2-methyl-... (Scaffold) Derivatization S_NAr Reaction (Add Specificity Tail) Scaffold->Derivatization + Amine Nucleophile Inhibitor Functionalized Inhibitor (e.g., Ipatasertib analog) Derivatization->Inhibitor Akt_Pocket Akt ATP Pocket (Target) Inhibitor->Akt_Pocket High Affinity (H-bonds, Hydrophobic) Off_Targets Off-Targets (PKA, Tubulin, CDKs) Inhibitor->Off_Targets Low Affinity (Steric Clash)

Caption: Transformation of the promiscuous 4-chloro scaffold into a specific Akt inhibitor, highlighting the divergence between target affinity and off-target avoidance.

Part 2: Comparative Performance Analysis

When validating a lead compound derived from this scaffold, it must be benchmarked against known standards.[1]

FeatureScaffold-Derived Lead (e.g., Ipatasertib-like)Allosteric Inhibitor (e.g., MK-2206)Lipophilic Analog (Tubulin-Targeting)
Binding Mode ATP-Competitive (Hinge Binder)Allosteric (PH-Domain Binder)Colchicine Site Binder
Potency (IC50) Low Nanomolar (<10 nM)Mid Nanomolar (50-100 nM)Micromolar (Tubulin)
Kinase Selectivity Challenge: High risk of hitting PKA/SGK.Excellent: Highly specific to Akt isoforms.[1]Poor: Often hits multiple cytoskeletal proteins.[1]
Phosphorylation Status Inhibits downstream (p-S6, p-PRAS40) but causes hyper-phosphorylation of Akt (T308/S473) due to feedback loop protection.Inhibits Akt phosphorylation (T308/S473) directly.[1]No direct effect on Akt phosphorylation; causes cell cycle arrest (G2/M).[1]

Expert Insight: A hallmark of ATP-competitive inhibitors based on this pyrimidine core is that they often cause an increase in p-Akt (S473) levels in Western blots, despite blocking downstream signaling.[1] This is because the inhibitor locks the kinase in a conformation that protects the phosphorylation sites from phosphatases.[1] Do not mistake this "hyper-phosphorylation" for activation.

Part 3: Validation Protocols

Protocol 1: Biochemical Specificity (TR-FRET)

Objective: Quantify the binding affinity (IC50) against Akt1/2/3 and critical off-targets.[1]

Methodology:

  • System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).[1]

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (Tracer 222 or 199 is typical for Akt).[1]

  • Antibody: Eu-labeled anti-tag antibody (binds to the kinase).[1]

  • Workflow:

    • Incubate Kinase (5 nM), Antibody (2 nM), and Tracer (variable) with the Derived Inhibitor (10-point titration, 0.1 nM to 10 µM).[1]

    • Control: Use Staurosporine (pan-kinase) as a positive control and the 4-chloro starting material (negative control/low activity check).[1]

    • Measure FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).

  • Acceptance Criteria:

    • Akt1/2 IC50 < 10 nM.[1]

    • PKA/SGK IC50 > 500 nM (Selectivity Window > 50x).[1]

Protocol 2: The "Counter-Screen" (Tubulin & Kinome)

Objective:[1] Ensure the scaffold hasn't drifted into "Tubulin-binder" territory (a common side-activity of this core) or "Pan-kinase" territory.

Step A: Kinome Profiling (SelectScreen) [1]

  • Submit the compound for a panel of ~300 kinases.[1]

  • Critical Watchlist: CDK2, CDK9, PKA, SGK, p70S6K.[1]

  • Metric: S(35) score (Selectivity Score). The compound should hit <5% of the kinome at 1 µM.[1]

Step B: Tubulin Polymerization Assay

  • Since the 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine core is also used to make tubulin inhibitors, you must rule this out.

  • Assay: Fluorescence-based tubulin polymerization (cytoskeleton kit).

  • Result: The specific Akt inhibitor should have no effect on the Vmax of tubulin polymerization compared to Paclitaxel (enhancer) or Vinblastine (inhibitor).[1]

Protocol 3: Cellular Target Engagement (NanoBRET)

Objective: Prove the compound enters the cell and binds Akt in situ.[1]

Workflow:

  • Transfection: HEK293 cells transfected with NanoLuc-Akt fusion vector.

  • Treatment: Treat cells with cell-permeable Tracer (0.5 µM) + Test Compound (titration).[1]

  • Mechanism: The compound competes with the tracer for the Akt ATP pocket.[1]

  • Readout: Loss of BRET signal indicates successful target engagement.[1]

  • Validation: If the IC50 in NanoBRET matches the biochemical IC50 (within 3-5x), the compound is cell-permeable and specific.[1]

Validation_Workflow cluster_Biochem Phase 1: Biochemical cluster_Cell Phase 2: Cellular & Selectivity Start Synthesized Inhibitor (from 4-chloro core) TR_FRET TR-FRET (IC50) Target: Akt1/2 Start->TR_FRET Counter Counter-Screen Target: PKA, SGK TR_FRET->Counter Kinome Kinome Scan (300+ Kinases) Counter->Kinome If Selectivity > 50x Tubulin Tubulin Assay (Rule out cytoskeleton) Kinome->Tubulin NanoBRET NanoBRET (In-cell Engagement) Tubulin->NanoBRET If Tubulin inactive Decision Go/No-Go Decision NanoBRET->Decision

Caption: Step-by-step validation logic, prioritizing early elimination of promiscuous compounds.

References

  • Blake, J. F., et al. (2012).[1] "Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors." Journal of Medicinal Chemistry. Link[1]

  • Kim, G., et al. (2013).[1] "Ipatasertib (GDC-0068), a Novel Highly Selective ATP-Competitive Akt Inhibitor." Cancer Cell.[1] Link

  • LanthaScreen™ Eu Kinase Binding Assay Technology. Thermo Fisher Scientific.[1] Link

  • Zhang, Y., et al. (2021).[1][3] "Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents." Journal of Medicinal Chemistry. Link[1]

  • Hit2Lead Catalog. "4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 118802-40-7)." Link[1]

Sources

Comparative

Comparative Guide: Synthetic Architectures for Cyclopenta[d]pyrimidine Scaffolds

Topic: Comparative Guide to Synthetic Routes for Cyclopenta[d]pyrimidine Isomers Content Type: Publish Comparison Guide Audience: Senior Medicinal Chemists and Process Scientists[1] Executive Summary The 6,7-dihydro-5H-c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to Synthetic Routes for Cyclopenta[d]pyrimidine Isomers Content Type: Publish Comparison Guide Audience: Senior Medicinal Chemists and Process Scientists[1]

Executive Summary

The 6,7-dihydro-5H-cyclopenta[d]pyrimidine core is a privileged pharmacophore in kinase inhibition, serving as the structural anchor for blockbuster AKT inhibitors like Ipatasertib (GDC-0068) .[1] While the fully aromatic cyclopenta[d]pyrimidine (a pseudo-azulene) is chemically unstable, its dihydro- and tetrahydro-isomers are critical drug targets.[1]

This guide objectively compares the two dominant synthetic strategies:

  • The Annulation Route (Discovery Standard): Condensing cyclopentanone derivatives with amidines.

  • The De Novo Cyclization Route (Process Standard): Constructing the cyclopentane ring onto a pyrimidine core.

Key Insight: While the Annulation Route offers rapid access to the scaffold for SAR (Structure-Activity Relationship) screening, it fails to control regiochemistry in substituted systems.[1] The De Novo Route, though longer, provides the regiochemical fidelity and enantiopurity required for clinical manufacturing.[1]

Part 1: Structural Analysis & The Isomer Challenge[1]

The term "isomer" in this scaffold context primarily refers to regioisomers arising from substituents on the cyclopentane ring.

  • Target A (Achiral/Racemic): Simple 2,4-disubstituted cores.

  • Target B (Chiral/Regio-defined): Cores with specific stereocenters at C5, C6, or C7 (e.g., Ipatasertib).

The Regioselectivity Problem

When reacting a substituted cyclopentanone (e.g., 3-methyl-2-ethoxycarbonylcyclopentanone) with an amidine, two regioisomers are possible depending on which carbonyl the amidine nitrogen attacks first.

  • Isomer 1: 5-methyl-6,7-dihydro...[1]

  • Isomer 2: 7-methyl-6,7-dihydro...[1]

Separating these isomers is often difficult, necessitating the De Novo approach for complex targets.

Part 2: Route Analysis & Comparison

Route A: The Cyclopentanone Annulation (Discovery Mode)

Best for: Rapid library generation, achiral targets, unsubstituted cyclopentane rings.[1]

This classical method utilizes the condensation of


-keto esters with amidines, ureas, or thioureas.[1]
  • Mechanism: Nucleophilic attack of the amidine on the ketone carbonyl (or ester), followed by cyclization and dehydration.[1]

  • Key Reagents: Ethyl 2-oxocyclopentanecarboxylate, Amidine HCl, NaOEt/EtOH.[1]

  • Pros: 1-2 steps, cheap starting materials.[1]

  • Cons: Fixed regiochemistry (cannot easily alter N1 vs N3 placement), racemic products, poor tolerance for sensitive functional groups on the cyclopentane.[1]

Route B: The Pyrimidine Dieckmann Cyclization (Process Mode)

Best for: Large-scale manufacturing, chiral targets (GDC-0068), specific regioisomers.[1]

This route builds the pyrimidine ring first (or uses a pre-functionalized pyrimidine) and then closes the cyclopentane ring, often via a Dieckmann condensation.[2]

  • Mechanism: A functionalized pyrimidine (e.g., carrying diester side chains) undergoes intramolecular Claisen condensation (Dieckmann) to form the 5-membered ring.[1]

  • Key Reagents: Dihydroxypyrimidine precursors, NaH or KOtBu, Palladium catalysts (for subsequent couplings).[1]

  • Pros: Absolute control over stereochemistry (chiral centers introduced prior to cyclization), unambiguous regiochemistry.[1]

  • Cons: High step count (8-10 steps), higher Process Mass Intensity (PMI).[1]

Comparative Data Matrix
FeatureRoute A: AnnulationRoute B: De Novo / Dieckmann
Primary Application Early Discovery / SARProcess Development / API
Step Count 1-2 Steps6-10 Steps
Yield (Core Formation) 40-65%75-90% (Optimized)
Regiocontrol Poor (Substrate dependent)Excellent (Designed in)
Chiral Capability Low (Requires resolution)High (Enzymatic/Chiral pool inputs)
Atom Economy HighModerate (Protecting groups used)

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (Annulation)

Adapted from standard procedures (e.g., J. Med.[1] Chem).[2][3][4][5][6][7][8][9][10][11][12]

  • Preparation: To a solution of Sodium Ethoxide (prepared from Na metal 2.3 g, 100 mmol in 100 mL dry EtOH) is added Acetamidine Hydrochloride (9.5 g, 100 mmol).[1]

  • Addition: Stir for 15 min at RT, then add Ethyl 2-oxocyclopentanecarboxylate (15.6 g, 100 mmol) dropwise over 20 min.

  • Reaction: Heat the mixture to reflux (78 °C) for 6–8 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LCMS.[13]

  • Workup: Cool to RT. Concentrate in vacuo to remove EtOH. Dissolve residue in minimal water (50 mL).

  • Isolation: Acidify carefully with glacial acetic acid to pH 5–6. The product precipitates as a white/off-white solid.

  • Purification: Filter, wash with cold water, and recrystallize from EtOH/Water.

    • Typical Yield: 55–65%.

Protocol B: Regioselective Construction via Dieckmann Cyclization (Process Concept)

Based on GDC-0068 Process Logic.

  • Starting Material: Begin with Dimethyl 3-(pyrimidin-4-yl)pentanedioate derivative (pre-functionalized with desired chirality).[1]

  • Cyclization: Dissolve substrate (10 mmol) in anhydrous THF (50 mL).

  • Base Addition: Add Potassium tert-butoxide (1.1 eq) at 0 °C. Stir for 30 min, then warm to RT.

  • Quench: Quench with dilute HCl. Extract with EtOAc.

  • Decarboxylation: The resulting

    
    -keto ester intermediate is often decarboxylated by heating in wet DMSO with LiCl (Krapcho conditions) at 140 °C to yield the final ketone-functionalized core.
    
    • Advantage:[11][14] This yields a specific isomer defined by the starting pyrimidine substitution.

Part 4: Visualization of Synthetic Logic

Diagram 1: Reaction Decision Tree

Use this logic to select the correct pathway for your target.

SynthesisDecision Start Target Analysis: Cyclopenta[d]pyrimidine Q1 Is the Cyclopentane Ring Substituted/Chiral? Start->Q1 RouteA ROUTE A: Annulation (Condensation) Q1->RouteA No (Achiral/Symmetric) SubQ Is Regiochemistry Critical? Q1->SubQ Yes (Chiral/Asymmetric) DetailA Reagents: Ethyl 2-oxocyclopentanecarboxylate + Amidine/Urea RouteA->DetailA RouteB ROUTE B: De Novo (Dieckmann Cyclization) DetailB Reagents: Functionalized Pyrimidine + KOtBu (Dieckmann) RouteB->DetailB SubQ->RouteA No (Isomer mix acceptable) SubQ->RouteB Yes (Single isomer required)

Caption: Decision matrix for selecting the optimal synthetic route based on stereochemical and regiochemical requirements.

Diagram 2: Mechanistic Flow of the Annulation Route

Visualizing the condensation mechanism.

AnnulationMech SM1 Ethyl 2-oxocyclopentanecarboxylate (Keto-Ester) Inter1 Intermediate A: Imine Formation (Attack on Ketone) SM1->Inter1 + SM2, NaOEt SM2 Amidine (Nucleophile) Inter2 Intermediate B: Cyclization (Attack on Ester) Inter1->Inter2 - H2O Product Product: 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol Inter2->Product - EtOH

Caption: Step-wise mechanism of the condensation between a beta-keto ester and an amidine to form the bicyclic core.

References

  • Development of the Commercial Manufacturing Process for Ipatasertib. ResearchGate. (Detailed process chemistry for GDC-0068).

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds. ACS Omega. (Analogous cyclocondensation protocols). [1]

  • Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068). Journal of Medicinal Chemistry. (Medicinal chemistry route vs Process route). [1]

  • Synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines. Bioorganic & Medicinal Chemistry. (Review of related fused pyrimidine systems).

  • Ethyl 2-oxocyclopentanecarboxylate Product Data. PubChem. (Physical properties of key starting material). [1]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 2
4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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